Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine
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Overview
Description
Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine: is a compound that features a benzyl group attached to a 1H-1,2,3-triazole ring, which is further connected to a methylamine group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . This reaction is typically carried out in the presence of a copper catalyst, which facilitates the formation of the triazole ring. The reaction conditions often involve using an aqueous or organic solvent, and the reaction is usually performed at room temperature .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine is used as a ligand in coordination chemistry, particularly in stabilizing copper(I) ions in catalytic reactions .
Biology and Medicine: The compound has shown potential in biological applications, including as a stabilizing agent for enzymes and proteins. It is also being explored for its potential use in drug delivery systems and as a building block for designing bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of various polymers and materials. Its ability to stabilize metal ions makes it valuable in the production of metal-organic frameworks and other advanced materials .
Mechanism of Action
Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine exerts its effects primarily through its ability to stabilize copper(I) ions. The triazole ring acts as a ligand, forming a stable complex with copper(I) ions, which prevents their disproportionation and oxidation . This stabilization enhances the catalytic activity of copper(I) in various chemical reactions, including click chemistry .
Comparison with Similar Compounds
Tris(benzyltriazolylmethyl)amine: This compound also features a triazole ring and is used as a ligand in coordination chemistry.
Substituted (1-benzyl-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone: Known for its cytotoxic activity and potential use in cancer therapy.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Exhibits antimycobacterial activity and is being explored for its potential in treating tuberculosis.
Uniqueness: Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine is unique due to its specific structure, which allows it to stabilize copper(I) ions effectively. This property makes it particularly valuable in catalytic applications and distinguishes it from other similar compounds .
Biological Activity
Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzyl group attached to a triazole ring. The triazole moiety is known for its pharmacological potential, particularly in the development of new therapeutic agents. The synthesis typically involves the azide-alkyne cycloaddition reaction, a method that has been widely utilized for creating 1,2,3-triazole derivatives.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. This compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
Activity | Pathogen | IC50 (µg/mL) |
---|---|---|
Antibacterial | E. coli | 15.0 |
Antifungal | C. albicans | 12.5 |
Anticancer Properties
Research indicates that triazole-containing compounds possess anticancer activity by inducing apoptosis in cancer cells. This compound has been investigated for its ability to inhibit tumor growth in various cancer models. In vitro studies showed that it can effectively reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 20 to 50 µg/mL .
Anti-inflammatory Effects
Triazole derivatives have also been recognized for their anti-inflammatory properties. This compound demonstrated the ability to inhibit pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymes : Triazoles often act as enzyme inhibitors. For example, they can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Induction of Oxidative Stress : Some studies suggest that this compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antileishmanial Activity : A recent study evaluated a series of triazole derivatives for their antileishmanial activity. This compound was found to significantly reduce the infection rate in Leishmania-infected macrophages .
- Cytotoxicity Studies : In cytotoxicity assays against mammalian cells (e.g., L929 fibroblasts), this compound exhibited low toxicity with CC50 values exceeding 1000 µg/mL . This indicates a favorable therapeutic index for potential drug development.
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C10H12N4/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10/h1-5,8,11H,6-7H2,(H,12,13,14) |
InChI Key |
XCKLTJZKOQETJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NNN=C2 |
Origin of Product |
United States |
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